molecular formula C16H23N3O2 B13106913 N-Butyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide CAS No. 919107-91-8

N-Butyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide

Cat. No.: B13106913
CAS No.: 919107-91-8
M. Wt: 289.37 g/mol
InChI Key: MGYYCFOSGLDUEM-UHFFFAOYSA-N
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Description

N-Butyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide is a synthetic organic compound belonging to the class of indazole derivatives. Indazoles are characterized by a bicyclic structure comprising a benzene ring fused with a pyrazole ring, which serves as a privileged scaffold in medicinal chemistry due to its diverse pharmacological potential . This particular molecule features a methoxy group at the 3-position, a propyl chain on the 2-position nitrogen, and a butylcarboxamide moiety at the 6-position of the indazole core. As a building block in drug discovery, this compound is strictly for research use only and is not intended for human or veterinary therapeutic applications. Indazole derivatives are recognized for their broad spectrum of biological activities, as documented in scientific literature. These activities include significant anticandidal properties against strains like C. albicans and C. glabrata , as well as other investigated effects such as anti-inflammatory, anticancer, and cardiovascular activities . Its structural features make it a valuable intermediate for synthesizing more complex molecules and for probing biological pathways and interactions, particularly in the development of novel chemotypes for antimicrobial and other therapeutic areas . Researchers can utilize this compound to explore structure-activity relationships (SAR) and to develop new active molecules through further chemical modification.

Properties

CAS No.

919107-91-8

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

IUPAC Name

N-butyl-3-methoxy-2-propylindazole-6-carboxamide

InChI

InChI=1S/C16H23N3O2/c1-4-6-9-17-15(20)12-7-8-13-14(11-12)18-19(10-5-2)16(13)21-3/h7-8,11H,4-6,9-10H2,1-3H3,(H,17,20)

InChI Key

MGYYCFOSGLDUEM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CC2=NN(C(=C2C=C1)OC)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of catalysts such as copper acetate (Cu(OAc)2) and solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Transition metal-catalyzed reactions, such as palladium-catalyzed Suzuki-Miyaura cross-coupling, are commonly employed for the efficient synthesis of indazole derivatives . These methods are scalable and can be adapted for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can occur at the indazole core.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-Butyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Butyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase (PI3K) pathways, which are involved in cell growth and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Instead, it describes benzothiazole-based acetamide derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide) from a 2018 European patent application . Below is a comparative analysis based on structural and functional motifs:

Table 1: Structural Comparison

Feature N-Butyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide Patent Compounds (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide)
Core Structure Indazole Benzothiazole
Substituent at Position 2 Propyl Trifluoromethyl (on benzothiazole)
Substituent at Position 3 Methoxy Methoxy (on phenylacetamide)
Amide Side Chain N-butyl carboxamide Phenylacetamide

Key Differences

Core Heterocycle :

  • The indazole core in the target compound is distinct from the benzothiazole core in the patent compounds. Indazoles are nitrogen-containing bicyclic systems, while benzothiazoles incorporate sulfur, which may influence electronic properties and binding affinities .

Substituent Positioning :

  • The methoxy group in the target compound is directly attached to the indazole ring, whereas in the patent compounds, methoxy groups are part of a phenylacetamide side chain. This difference likely alters solubility and metabolic stability .

Amide Functionalization: The N-butyl carboxamide in the target compound contrasts with the phenylacetamide in the patent compounds.

Research Findings

  • For example, N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide demonstrated IC₅₀ values < 100 nM against specific cancer cell lines .
  • Target Compound: No biological data are provided in the evidence. However, indazole carboxamides are generally explored for their kinase inhibition (e.g., JAK/STAT pathways) or cannabinoid receptor modulation, depending on substitution patterns .

Biological Activity

N-Butyl-3-methoxy-2-propyl-2H-indazole-6-carboxamide is a synthetic compound belonging to the indazole family, recognized for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C16H23N3O3C_{16}H_{23}N_{3}O_{3}, with a molecular weight of approximately 305.372 g/mol. Its structure features a fused benzene and pyrazole ring, which contributes to its biological activity.

The compound's biological effects are primarily mediated through its interactions with specific enzymes and receptors. Preliminary studies indicate that it may inhibit key kinases involved in cell cycle regulation, leading to potential anticancer effects. The unique substitution pattern, particularly the presence of methoxy groups, may enhance its solubility and bioavailability compared to other indazole derivatives.

Biological Activities

This compound has been evaluated for several biological activities:

  • Anticancer Activity :
    • Indazole derivatives have shown promise in inhibiting tumor growth by targeting various signaling pathways. For instance, one study demonstrated that a related indazole compound exhibited an IC50 value of 0.47 nM against EGFR-TK, indicating potent anticancer properties .
    • Comparative studies highlight that this compound may have similar or enhanced activity against cancer cell lines compared to standard treatments.
  • Antiviral Properties :
    • Preliminary investigations suggest that this compound may inhibit viral replication, although detailed mechanisms remain to be elucidated.
  • Anti-inflammatory Effects :
    • The compound has also been noted for its potential anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions .
  • Antimicrobial Activity :
    • Research indicates that indazole derivatives can exhibit antimicrobial properties against a range of pathogens, including bacteria and protozoa. For example, some derivatives have shown higher potency than metronidazole against Giardia intestinalis and Candida albicans.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other compounds in the indazole family:

Compound NameStructure TypeUnique Features
N-Benzyl-2-butyl-3-methoxy-2H-indazole-6-carboxamideIndazoleContains a benzyl group; studied for anticancer properties
2-MethylindoleIndole DerivativeExhibits distinct biological activities; used in various therapeutic applications
N-butyl-3-methoxy-2-propylindazole-6-carboxamideIndazoleSimilar structure but with a propyl group instead of ethyl; potential differences in bioactivity

The substitution patterns and functional groups present in these compounds significantly influence their biological activities.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of indazole derivatives, including this compound:

  • Anticancer Studies : A study reported that certain indazole derivatives exhibited IC50 values ranging from 1.32 μM to 5 nM against various cancer cell lines, highlighting their potential as anticancer agents .
  • Enzyme Inhibition : Research on enzyme interactions has shown that these compounds can effectively inhibit specific kinases involved in cancer progression, providing insights into their mechanism of action.
  • Antimicrobial Efficacy : In vitro tests demonstrated that some synthesized indazoles were significantly more effective than established antimicrobial agents against specific pathogens, suggesting their potential as novel therapeutic agents .

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